Asct2-IN-2 vs. V-9302: 2.7-Fold Lower IC50 for Glutamine Uptake Inhibition in HEK293 Cells
In HEK293 cells, Asct2-IN-2 exhibits an IC50 of 3.5 μM for inhibiting ASCT2-mediated glutamine uptake, compared to V-9302's IC50 of 9.6 μM in the same cell line [1]. This represents a 2.7-fold improvement in potency.
| Evidence Dimension | ASCT2-mediated glutamine uptake inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 3.5 μM |
| Comparator Or Baseline | V-9302: IC50 = 9.6 μM |
| Quantified Difference | 2.7-fold lower IC50 (more potent) |
| Conditions | HEK293 cells, glutamine uptake assay |
Why This Matters
Lower IC50 indicates higher potency, potentially allowing lower dosing or achieving greater target engagement in experimental systems.
- [1] GLPBIO. ASCT2-IN-2 (compound 25e) Product Datasheet. Available at: https://www.glpbio.com/kr/asct2-in-2.html View Source
